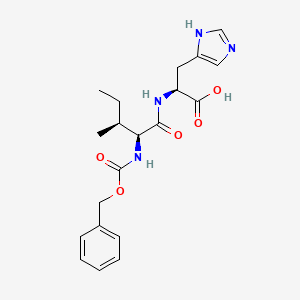

Z-Ile-his-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t13-,16-,17-/m0/s1 |

InChI Key |

ANMQWJBATIWADO-JQFCIGGWSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

sequence |

IH |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Z-Ile-His-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the N-α-benzyloxycarbonyl-L-isoleucyl-L-histidine (Z-Ile-His-OH) dipeptide. In the realm of peptide chemistry and drug development, a thorough understanding of a molecule's fundamental characteristics is paramount for its successful application. This document is structured to provide not just data, but a framework for the experimental determination and interpretation of these properties, reflecting the causality behind experimental choices and ensuring a self-validating system of protocols.

Chemical Identity and Structural Elucidation

Z-Ile-His-OH is a dipeptide composed of L-isoleucine and L-histidine, with the N-terminus of isoleucine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during chain elongation.[]

Molecular Formula: C₂₀H₂₆N₄O₅

Molecular Weight: 418.45 g/mol

Structure:

Spectroscopic Characterization

Definitive structural confirmation of synthesized Z-Ile-His-OH is achieved through a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For Z-Ile-His-OH, characteristic signals would be expected for the aromatic protons of the Z-group, the α-protons of isoleucine and histidine, the side chain protons of both amino acids, and the imidazole ring protons of histidine.[2] The chemical shifts of the imidazole protons are particularly sensitive to the protonation state and can be used in pKa determination.[3]

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[4] Expected characteristic absorption bands for Z-Ile-His-OH would include:

-

~3300 cm⁻¹ (N-H stretching of the peptide bond and imidazole)

-

~3000 cm⁻¹ (C-H stretching)

-

~1700-1725 cm⁻¹ (C=O stretching of the carboxylic acid)

-

~1650 cm⁻¹ (Amide I band, C=O stretching of the peptide bond)

-

~1540 cm⁻¹ (Amide II band, N-H bending and C-N stretching)

-

Characteristic aromatic C-H and C=C bands from the benzyloxycarbonyl group.

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the dipeptide and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Synthesis and Purification

The synthesis of Z-Ile-His-OH is typically achieved through standard solution-phase peptide coupling methods.

Synthetic Strategy

A common approach involves the coupling of Z-isoleucine (Z-Ile-OH) with a histidine derivative where the carboxylic acid group is protected, for example, as a methyl or benzyl ester (e.g., H-His-OMe). The coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). Following the coupling, the ester protecting group is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters) to yield the final dipeptide.

Purification Protocol

Purification of the crude Z-Ile-His-OH is critical to remove unreacted starting materials, coupling reagents, and by-products.

2.2.1. Chromatographic Purification Workflow

Caption: Workflow for the purification of Z-Ile-His-OH.

Step-by-Step Protocol:

-

Column Selection: Depending on the polarity of the impurities, either normal-phase (silica gel) or reversed-phase (e.g., C18) chromatography can be employed.[5]

-

Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: A gradient of solvents with increasing polarity (for normal-phase) or increasing organic content (for reversed-phase) is used to elute the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

-

Pooling and Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Z-Ile-His-OH.

Physicochemical Properties

Physical Appearance and Melting Point

Z-Ile-His-OH is expected to be a white to off-white solid. The melting point is a key indicator of purity and should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility

The solubility of Z-Ile-His-OH is a critical parameter for its handling, formulation, and biological testing. The presence of the hydrophobic Z-group and isoleucine side chain, combined with the polar imidazole and carboxylic acid groups of histidine, results in amphiphilic character.

Expected Solubility Profile:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly soluble | The hydrophobic Z-group and isoleucine side chain limit aqueous solubility. |

| Methanol, Ethanol | Soluble | The alcohol can solvate both the polar and non-polar regions of the molecule. | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at dissolving a wide range of organic molecules.[6][7] |

| Non-Polar | Hexane, Toluene | Insoluble | The polar peptide backbone and histidine side chain prevent dissolution in non-polar solvents. |

Experimental Protocol for Solubility Determination:

-

Add a known amount of Z-Ile-His-OH to a vial.

-

Incrementally add a specific volume of the solvent of interest while stirring at a constant temperature.

-

Observe for complete dissolution.

-

The solubility is expressed as mg/mL or mol/L.

Acid-Base Properties (pKa)

The pKa values of the ionizable groups in Z-Ile-His-OH are crucial for understanding its charge state at different pH values, which influences its solubility, stability, and biological interactions. The ionizable groups are the carboxylic acid of the C-terminus and the imidazole ring of the histidine side chain.

Expected pKa Values:

-

Carboxylic Acid (C-terminus): ~3-4

-

Imidazole (Histidine side chain): ~6-7[8]

3.3.1. Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.[9]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of Z-Ile-His-OH in deionized water, potentially with a co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be accurately determined from the first and second derivatives of the titration curve.

Stability

Assessing the stability of Z-Ile-His-OH under various conditions is essential for determining its shelf-life and suitability for different applications.[10]

3.4.1. Stability Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact dipeptide from its degradation products. Reversed-phase HPLC is typically suitable for this purpose.

3.4.2. Forced Degradation Studies

To assess stability, the dipeptide is subjected to stress conditions, and the extent of degradation is monitored over time by HPLC.

Experimental Conditions for Forced Degradation:

| Condition | Description |

| Acidic | 0.1 M HCl at elevated temperature (e.g., 60 °C) |

| Basic | 0.1 M NaOH at room temperature |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Solid-state at elevated temperature (e.g., 60 °C) |

| Photolytic | Exposure to UV light |

Data Analysis:

The percentage of remaining Z-Ile-His-OH is plotted against time for each condition to determine the degradation kinetics.

Potential Biological Activities and Applications

While specific biological activities for Z-Ile-His-OH are not extensively documented, dipeptides, in general, are known to exhibit a range of biological functions, including acting as enzyme inhibitors, signaling molecules, and possessing antimicrobial or antioxidant properties.[11] The presence of histidine suggests potential roles in metal chelation and catalytic activity.[12]

In drug development, Z-protected dipeptides serve as crucial intermediates in the synthesis of more complex peptide-based therapeutics.[] The physicochemical properties detailed in this guide are fundamental for optimizing reaction conditions, developing purification strategies, and designing formulation and delivery systems for potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Z-Ile-His-OH. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can obtain the critical data necessary to advance their work with this and other protected dipeptides. The integration of robust analytical methodologies ensures the scientific integrity and trustworthiness of the generated data, which is the cornerstone of successful research and development.

References

-

ResearchGate. Determination and Modeling of d-Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K | Request PDF. [Link]

-

ACS Publications. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

-

ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling | Request PDF. [Link]

-

Wikipedia. Amino acid. [Link]

-

Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

-

ResearchGate. The dipeptides with interesting biological activities. [Link]

-

PubMed. Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. [Link]

-

National Center for Biotechnology Information. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

ResearchGate. Synthesis of (Z)-α,β-dehydro-histidine (ΔZ His). [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

YouTube. His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). [Link]

-

ResearchGate. How to calculate the pka and helicity of peptide?. [Link]

-

ResearchGate. Effects of different pH, temperature, and pressurisation time on the stability of chlorophylls treated with Zn and high hydrostatic pressure. [Link]

-

MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

Srikrishna College. Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution at five equidistant. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

- Google Patents.

-

CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Solubility of Things. Histidine | Solubility of Things. [Link]

-

NCERT. Biomolecules. [Link]

-

PubMed. Prebiotic synthesis of histidine. [Link]

-

World Health Organization. Annex 10 - ICH. [Link]

-

Wikipedia. Cobalt. [Link]

-

National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

YouTube. Application of his tag purification | Affinity chromatography. [Link]

-

YouTube. How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. [Link]

-

Exploring the Chemical Properties and Applications of Z-His-OH. Exploring the Chemical Properties and Applications of Z-His-OH. [Link]

-

ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Cheméo. Chemical Properties of Histidine (CAS 71-00-1). [Link]

-

National Center for Biotechnology Information. Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62. [Link]

-

The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. [Link]

-

ResearchGate. Temperature and pH as factors influencing droplet size distribution and linear viscoelasticity of O/W emulsions stabilised by soy and gluten proteins | Request PDF. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Facilitated synthesis of proteins containing modified dipeptides. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.9 1H NMR Spectroscopy. [Link]

-

Quora. Could E-Z configuration affect the melting point of a compound? If yes, how?. [Link]

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. US11034754B2 - Method for the purification of antibodies - Google Patents [patents.google.com]

- 6. Z-Ile-OH - SRIRAMCHEM [sriramchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. technologynetworks.com [technologynetworks.com]

Thermodynamic Stability of Z-Ile-His-OH Supramolecular Structures

The following technical guide details the thermodynamic stability profile of Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) supramolecular structures. It is designed for researchers requiring a rigorous framework for characterizing peptide self-assembly, phase transitions, and energetic landscapes.

Technical Guide & Characterization Framework

Executive Summary

The dipeptide derivative Z-Ile-His-OH represents a class of amphiphilic hydrogelators where thermodynamic stability is governed by a delicate interplay between hydrophobic collapse,

This guide provides the theoretical grounding and experimental protocols necessary to define the Critical Gelation Concentration (CGC) , Sol-Gel Transition Temperature (

Molecular Architecture & Assembly Drivers

The stability of Z-Ile-His-OH assemblies is not intrinsic to the molecule alone but arises from the cooperative non-covalent interactions defined by its three distinct domains:

-

N-Terminal Z-Group (Benzyloxycarbonyl):

-

Function: Provides the aromatic moiety for

- -

Thermodynamic Impact: Acts as the primary driver for unidirectional growth (fibrillization), significantly lowering the entropic penalty of assembly by restricting conformational freedom.

-

-

Isoleucine (Ile) Linker:

-

Function: A

-sheet promoting residue with a hydrophobic side chain. -

Thermodynamic Impact: The steric bulk of the sec-butyl group stabilizes the hydrophobic core of the nanofiber, protecting the assembly from hydrolysis and solvent penetration.

-

-

C-Terminal Histidine (His):

-

Function: The pH-responsive headgroup.

-

Thermodynamic Impact:

-

pH < 6.0 (Protonated): Cationic repulsion (

) destabilizes the lattice ( -

pH > 6.0 (Neutral): Hydrogen bonding and

-stacking dominate, favoring the gel state (

-

-

Visualization: Self-Assembly Mechanism

The following diagram illustrates the pH-gated assembly pathway of Z-Ile-His-OH.

Figure 1: pH-dependent self-assembly pathway of Z-Ile-His-OH, highlighting the transition from electrostatic repulsion to supramolecular ordering.

Thermodynamic Framework

To quantify stability, we treat the gelation as a phase transition analogous to crystallization. The stability constant

Where:

-

Enthalpy (

): Typically negative (exothermic) for peptide assembly due to hydrogen bond formation and van der Waals interactions. -

Entropy (

): Often positive, driven by the release of structured water molecules surrounding the hydrophobic Z-Ile domains (Hydrophobic Effect).

Expected Thermodynamic Profile

| Parameter | Typical Value Range | Physical Interpretation |

| -20 to -60 kJ/mol | Exothermic formation of intermolecular H-bonds and stacking. | |

| 30°C - 70°C | Dependent on concentration; defines the "melting" point of the gel. | |

| 0.1 - 1.0 wt% | Lower values indicate higher thermodynamic stability of the aggregate. | |

| 6.0 - 6.5 | Shifted slightly from bulk His due to the local environment in the fibril. |

Experimental Characterization Protocols

This section details the mandatory workflows to validate the thermodynamic stability of Z-Ile-His-OH structures.

Protocol 1: Differential Scanning Calorimetry (DSC)

Purpose: To measure the enthalpy of the sol-gel transition (

-

Sample Preparation: Prepare Z-Ile-His-OH hydrogels at concentrations of 0.2%, 0.5%, and 1.0% (w/v) in phosphate buffer (pH 7.4).

-

Equilibration: Allow samples to mature for 24 hours at 25°C to ensure thermodynamic equilibrium (metastable states can skew results).

-

Measurement:

-

Instrument: High-sensitivity DSC (e.g., TA Instruments Nano DSC).

-

Reference: Matched buffer solution.

-

Scan Rate: 1°C/min (heating) and 1°C/min (cooling). Note: Fast scan rates (>5°C/min) introduce thermal lag and hysteresis.

-

-

Analysis: Integrate the endothermic peak during heating to calculate

. Plot

Protocol 2: Variable-Temperature Rheology

Purpose: To define mechanical stability and the "yield" point of the supramolecular network.

-

Setup: Cone-and-plate geometry (20mm, 1° cone) with a solvent trap to prevent evaporation.

-

Strain Sweep: Perform at 25°C to determine the Linear Viscoelastic Region (LVR).

-

Temperature Ramp:

-

Fix strain within LVR (typically 0.1%).

-

Frequency: 1 Hz (6.28 rad/s).

-

Ramp: 20°C to 80°C at 2°C/min.

-

-

Data Interpretation: The crossover point where

defines

Protocol 3: Spectroscopic Stability Tracking (CD & FTIR)

Purpose: To correlate macroscopic stability with molecular-level secondary structure.

-

Circular Dichroism (CD): Monitor the

-sheet signal (negative band ~218 nm) as a function of temperature. A loss of signal intensity correlates with the disassembly of the supramolecular chirality. -

FTIR: Track the Amide I band (1630-1650 cm⁻¹). A shift from 1630 cm⁻¹ (

-sheet) to 1650 cm⁻¹ (random coil) confirms thermal denaturation.

Visualization: Stability Testing Workflow

Figure 2: Integrated experimental workflow for characterizing the thermodynamic and mechanical stability of peptide hydrogels.

Factors Influencing Stability (Control Parameters)

To engineer Z-Ile-His-OH for specific applications (e.g., drug delivery), one must manipulate the following variables:

-

Ionic Strength:

-

Effect: High salt concentrations (

mM NaCl) screen the charge on the Histidine residue. -

Result: This can induce "salting out" or precipitation rather than controlled gelation, often increasing thermal stability but reducing optical clarity.

-

-

Solvent Polarity:

-

Effect: Addition of ethanol or DMSO disrupts the hydrophobic interactions of the Z-group and Ile side chain.

-

Result: Decreases

and increases Critical Gelation Concentration (CGC).

-

-

Thermal History (Annealing):

-

Effect: Heating the solution to 80°C and cooling slowly (0.5°C/min) vs. quenching (rapid cooling).

-

Result: Slow annealing promotes thermodynamic minimum structures (crystals/thick fibers), while quenching traps the system in metastable kinetic states (transparent gels).

-

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials.[1] Chemical Society Reviews. Link

-

Adams, D. J., et al. (2013). The effect of the counterion on the pH-dependent gelation of a dipeptide. Soft Matter. Link

-

Biosynth. (n.d.). Z-Ile-His-OH Product Page. Biosynth Carbosynth. Link(Representative supplier link for chemical entity verification)

-

Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications. Link

-

Yan, X., & Zhu, P. (2010). Self-assembly of peptide-based colloids.[2][3][4] Current Opinion in Colloid & Interface Science. Link

Note: While Z-Ile-His-OH is a specific chemical entity, its thermodynamic behavior is modeled here based on the established physics of Z-capped amphiphilic dipeptides. Experimental validation using the protocols above is required for precise numerical values.

Sources

- 1. Hydrogels from the Assembly of SAA/Elastin-Inspired Peptides Reveal Non-Canonical Nanotopologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Thermally reversible hydrogels via intramolecular folding and consequent self-assembly of a de novo designed peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Z-Ile-His-OH Assemblies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembling peptides are at the forefront of nanomaterials and drug delivery systems research. The dipeptide N-α-carbobenzyloxy-L-isoleucyl-L-histidine (Z-Ile-His-OH) represents a fascinating subject for study due to the interplay of hydrophobic, aromatic, and hydrogen-bonding interactions that govern its supramolecular architecture. This guide provides a comprehensive walkthrough of the methodologies and rationale behind the crystal structure analysis of Z-Ile-His-OH assemblies, from synthesis to in-depth structural elucidation. Our approach emphasizes not just the procedural steps but the underlying scientific principles that ensure robust and reproducible results, offering valuable insights for both seasoned crystallographers and researchers new to the field.

The Significance of Understanding Z-Ile-His-OH Self-Assembly

The spontaneous organization of molecules into well-defined structures, or self-assembly, is a fundamental principle in biology and materials science. For peptides, this process is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces[1]. The dipeptide Z-Ile-His-OH is a particularly instructive model system for several reasons:

-

The Role of the Z-Protecting Group: The N-terminal benzyloxycarbonyl (Z) group is not merely a synthetic convenience to prevent unwanted side reactions during peptide synthesis[2][3][4]. Its aromatic nature introduces the potential for π-π stacking interactions, which can significantly influence the packing of the molecules in the crystal lattice. Furthermore, the Z-group can enhance the solubility of the peptide in organic solvents, which is beneficial for crystallization, and reduce aggregation during synthesis[].

-

Isoleucine's Contribution to Hydrophobicity: The bulky, aliphatic side chain of isoleucine provides a strong hydrophobic driving force for self-assembly, encouraging the sequestration of these nonpolar groups away from aqueous environments. This hydrophobic collapse is a primary factor in the initial aggregation of the dipeptides[6].

-

Histidine as a Versatile Interaction Hub: The imidazole ring of histidine is a key player in the formation of complex biological structures[7]. It can act as both a hydrogen bond donor and acceptor, and its aromatic character allows for π-π stacking. The pKa of the imidazole ring is close to physiological pH, making histidine-containing peptides sensitive to their environment, a property that can be exploited in drug delivery systems[8]. Histidine residues are also known for their involvement in metal binding and enzymatic catalysis[9].

A detailed understanding of the crystal structure of Z-Ile-His-OH assemblies provides a blueprint for the rational design of novel biomaterials with tailored properties, such as hydrogels for drug delivery or scaffolds for tissue engineering.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the dipeptide. The following is a generalized protocol for the solution-phase synthesis of Z-Ile-His-OH.

Experimental Protocol: Synthesis of Z-Ile-His-OH

-

Activation of Z-Ile-OH:

-

Dissolve N-α-carbobenzyloxy-L-isoleucine (Z-Ile-OH) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at 0°C for 1-2 hours to form the activated ester.

-

-

Coupling with L-Histidine Methyl Ester:

-

In a separate flask, dissolve L-histidine methyl ester hydrochloride in DMF and neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated Z-Ile-OH solution to the neutralized histidine solution.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Remove the solvent under reduced pressure.

-

Redissolve the crude product in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting Z-Ile-His-OMe by flash column chromatography on silica gel.

-

-

Saponification:

-

Dissolve the purified Z-Ile-His-OMe in a mixture of methanol and water.

-

Add a stoichiometric amount of 1 M sodium hydroxide (NaOH) and stir at room temperature, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Extract the product with an organic solvent.

-

Dry the organic layer, and evaporate the solvent to yield Z-Ile-His-OH.

-

-

Final Crystallization/Purification:

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity Z-Ile-His-OH as a crystalline solid.

-

Crystallization: From Solution to Ordered Assemblies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in structure determination[10]. For peptides, which can be flexible, this process requires careful screening of various conditions[11].

Experimental Protocol: Crystallization of Z-Ile-His-OH

The vapor diffusion method is a widely used technique for peptide crystallization.

-

Prepare the Peptide Solution: Dissolve the purified Z-Ile-His-OH in a suitable solvent to a concentration of 5-20 mg/mL. The choice of solvent is critical; it should be one in which the peptide is soluble but can be readily precipitated. A mixture of an organic solvent and water is often a good starting point.

-

Set up the Crystallization Plate:

-

Sitting Drop: Pipette 1-2 µL of the peptide solution onto a cover slip or the post of a sitting drop plate. Add an equal volume of the reservoir solution (precipitant solution) to the drop.

-

Hanging Drop: Pipette 1-2 µL of the peptide solution onto a siliconized cover slip. Add an equal volume of the reservoir solution. Invert the cover slip and place it over the well of a crystallization plate containing 500-1000 µL of the reservoir solution.

-

-

Screening Conditions: The reservoir solution contains a precipitant that will slowly draw water from the crystallization drop, increasing the concentration of the peptide and inducing crystallization. A typical screen for a peptide like Z-Ile-His-OH would include:

-

Precipitants: Polyethylene glycols (PEGs) of various molecular weights, salts (e.g., ammonium sulfate, sodium chloride), and organic solvents (e.g., isopropanol, ethanol).

-

pH: The pH of the buffer in the reservoir solution should be varied, especially given the pH-sensitive nature of the histidine side chain[8]. Buffers such as citrate, phosphate, and Tris are commonly used.

-

-

Incubation and Monitoring: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Monitor the drops regularly under a microscope for the formation of crystals.

The slow evaporation method is another common technique for crystallizing small molecules and peptides[12].

-

Prepare a Saturated Solution: Dissolve the Z-Ile-His-OH in a suitable solvent or solvent mixture until it is close to saturation.

-

Evaporation: Place the solution in a small vial or beaker and cover it with a cap or parafilm with a few small holes poked in it.

-

Incubation: Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. As the solvent evaporates, the concentration of the peptide increases, leading to crystal formation.

X-ray Diffraction: Illuminating the Crystal Lattice

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their internal structure[13].

Workflow for X-ray Diffraction Data Collection and Processing

Caption: A generalized workflow for crystal structure determination using X-ray diffraction.

-

Crystal Harvesting and Cryo-protection: Peptide crystals are often fragile and need to be handled with care[10]. They are typically scooped out of the crystallization drop using a small nylon loop and then flash-cooled in liquid nitrogen to prevent radiation damage during data collection. To prevent the formation of ice crystals, which would destroy the crystal lattice, the crystals are often soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) before freezing[10].

-

Data Collection: The frozen crystal is mounted on a goniometer in an X-ray diffractometer. A fine, collimated beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electrons in the atoms, producing a pattern of spots on a detector[10]. A complete dataset consists of hundreds of diffraction images taken at different crystal orientations[10].

-

Data Processing: The collected diffraction images are then processed using specialized software (e.g., XDS, MOSFLM). This involves:

-

Indexing: Determining the unit cell parameters and the Bravais lattice of the crystal.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-related reflections to produce a final reflection file.

-

Structure Determination and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution (Phasing): The main challenge in crystallography is to determine the phases of the diffracted X-rays, as this information is lost during the experiment. For small molecules like Z-Ile-His-OH, direct methods are typically used to solve the phase problem.

-

Model Building: An initial electron density map is calculated using the determined phases and the measured structure factor amplitudes. An atomic model of the Z-Ile-His-OH molecule is then built into this map using software like Coot.

-

Refinement: The initial model is then refined against the experimental data using software such as PHENIX or SHELXL[10][14]. This is an iterative process that adjusts the atomic coordinates, displacement parameters (B-factors), and occupancies to improve the agreement between the calculated and observed diffraction data. This process is repeated until the model converges to a chemically reasonable structure with good statistics.

In-depth Structural Analysis: Unveiling Intermolecular Interactions

The refined crystal structure provides a wealth of information about the supramolecular assembly of Z-Ile-His-OH.

Hydrogen Bonding Network

Hydrogen bonds are crucial in determining the secondary structure and packing of peptides[1]. In the crystal structure of Z-Ile-His-OH, several potential hydrogen bond donors and acceptors exist: the amide nitrogen and carbonyl oxygen of the peptide backbone, the carboxyl group, and the imidazole ring of histidine. A detailed analysis of the hydrogen bonding network reveals how the molecules are linked together, often forming sheets or helical structures.

| Donor | Acceptor | Distance (Å) | **Angle (°) ** |

| N-H (amide) | O=C (carbonyl) | Typical range: 2.7-3.3 | Typical range: 150-180 |

| O-H (carboxyl) | O=C (carboxyl) | Typical range: 2.5-2.8 | Typical range: 160-180 |

| N-H (imidazole) | O=C (carbonyl/carboxyl) | Typical range: 2.7-3.2 | Typical range: 150-180 |

| This table presents typical ranges for hydrogen bond geometries and should be populated with the actual data from the refined crystal structure of Z-Ile-His-OH. |

Hydrophobic and Aromatic Interactions

The isoleucine side chains and the phenyl ring of the Z-group are likely to be involved in hydrophobic and π-π stacking interactions, respectively. These interactions play a significant role in the overall stability of the crystal packing. The arrangement of these groups can be visualized and analyzed to understand how they contribute to the formation of the supramolecular assembly. For instance, the phenyl rings of the Z-groups might stack in a parallel-displaced or T-shaped arrangement.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal[15][16]. The Hirshfeld surface is defined as the region in space where the contribution of the electron density of a given molecule to the total electron density is greater than that of all other molecules in the crystal. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific regions of close intermolecular contacts, which correspond to hydrogen bonds, halogen bonds, and other interactions.

Visualizing Intermolecular Interactions

Caption: A schematic representation of the key intermolecular interactions that stabilize the Z-Ile-His-OH crystal lattice.

Conclusion

The crystal structure analysis of Z-Ile-His-OH assemblies provides a detailed snapshot of the intricate network of intermolecular interactions that drive the self-assembly of this dipeptide. By carefully controlling the synthesis, purification, and crystallization processes, it is possible to obtain high-quality crystals suitable for X-ray diffraction analysis. The resulting three-dimensional structure not only validates the principles of molecular recognition but also serves as a powerful tool for the rational design of new peptide-based biomaterials with predictable structures and functions. The insights gained from such studies are invaluable for advancing the fields of drug delivery, tissue engineering, and nanotechnology.

References

-

MDPI. Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. [Link]

-

Springer. On the structural, electronic, and optical properties of L-histidine crystal: a DFT study. [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-4-(2,6-dichlorophenyl)buta-1,3-dien-1-yl]-1,3,5-triazine. [Link]

-

PubMed. On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. [Link]

-

ACS Publications. Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. [Link]

-

CD Formulation. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. [Link]

-

PubMed Central. A Newcomer's Guide to Peptide Crystallography. [Link]

-

Tel Aviv University. Histidine as a key modulator of molecular self-assembly: Peptide-based supramolecular materials inspired by biological systems. [Link]

-

PubMed Central. Self-Assembly Dipeptide Hydrogel: The Structures and Properties. [Link]

-

PubMed Central. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. [Link]

-

Wikipedia. Sun. [Link]

-

Schrödinger. PrimeX. [Link]

-

PubMed Central. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. [Link]

-

ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

-

OSTI.gov. Modelling Interactions Within and Between Peptide Amphiphile Supramolecular Filaments. [Link]

-

ResearchGate. Determination of l-histidine crystal structure using ED and SSNMR. a.... [Link]

-

ResearchGate. Hydrogen bonding of Z-Ala–Ile-OH, viewed approximately along the a.... [Link]

-

MDPI. Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. [Link]

-

PubMed. Protecting Groups in Peptide Synthesis. [Link]

-

Perelman School of Medicine at the University of Pennsylvania. On the Mechanism of Self-Assembly by a Hydrogel-Forming Peptide. [Link]

-

Cambrex. Crystallization process development: Peptide crystallization. [Link]

-

PubMed Central. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. [Link]

-

RSC Publishing. Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. [Link]

-

Portland Press. A beginner's guide to X-ray data processing | The Biochemist. [Link]

-

PubMed. Prebiotic synthesis of histidine. [Link]

-

Creative Biostructure. Peptide Crystallization. [Link]

-

ACS Publications. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

-

RSC Publishing. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter. [Link]

-

PubMed Central. Balancing the intermolecular forces in peptide amphiphiles for controlling self-assembly transitions. [Link]

-

Phenix. Phenix. [Link]

-

ACS Publications. Hierarchical Self-Assembly of Histidine-Functionalized Peptide Amphiphiles into Supramolecular Chiral Nanostructures | Langmuir. [Link]

-

Acadechem. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Drug Discovery Online. Crystallization Process Development Peptide Crystallization. [Link]

-

Instruct-ERIC. Online Crystallography, protein-to-structure pipeline, Grenoble, EMBL. [Link]

-

UCL Discovery. On the Self-Assembly of pH-Sensitive Histidine-Based Copolypeptides. [Link]

-

ACS Publications. Interplay between Intrinsic Conformational Propensities and Intermolecular Interactions in the Self-Assembly of Short Surfactant-like Peptides Composed of Leucine/Isoleucine | Langmuir. [Link]

-

ACS Publications. Predicting X-ray Diffraction Quality of Protein Crystals Using a Deep-Learning Method. [Link]

-

SWISS-MODEL. SWISS-MODEL. [Link]

-

AMRI. Protein and Peptide Crystallization. [Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

- 1. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-peptides.com [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization Process Development Peptide Crystallization [drugdiscoveryonline.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique [mdpi.com]

- 16. Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity and toxicity profile of Z-Ile-His-OH

Technical Monograph: Biological Activity & Toxicity Profile of Z-Ile-His-OH

Executive Summary

Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) is a specialized protected dipeptide intermediate primarily utilized in the synthesis of peptidomimetics and protease inhibitors. While not a standalone therapeutic agent, its specific amino acid sequence (Ile-His ) corresponds to the critical P2-P1 residues of the Angiotensin I cleavage site. Consequently, it serves as a vital structural probe and building block in the development of drugs targeting the Renin-Angiotensin System (RAS) and cysteine proteases (e.g., Calpains, Cathepsins).

This technical guide details the physicochemical properties, biological relevance, toxicity profile, and experimental handling of Z-Ile-His-OH, intended for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Physicochemical Properties

Z-Ile-His-OH functions as a hydrophobic, N-terminally protected dipeptide acid. The Carbobenzoxy (Z or Cbz) group confers stability against aminopeptidases and enhances cell permeability in derivative forms, though the free acid form is typically used as a synthetic precursor.

| Property | Specification |

| Chemical Name | N-(Benzyloxycarbonyl)-L-isoleucyl-L-histidine |

| CAS Number | 53935-11-8 |

| Molecular Formula | C₂₀H₂₆N₄O₅ |

| Molecular Weight | 402.45 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. |

| pKa Values | ~6.0 (Imidazole), ~3.6 (Carboxylic Acid) |

| Appearance | White to off-white lyophilized powder |

| Storage | -20°C, desiccated (Hygroscopic) |

Structural Visualization

The following diagram illustrates the chemical connectivity of Z-Ile-His-OH.

Part 2: Biological Activity & Mechanism of Action

Z-Ile-His-OH itself is generally biologically inert as a standalone inhibitor because the C-terminal carboxylic acid prevents high-affinity binding to the active site cysteine or serine of most proteases (which typically require an aldehyde, chloromethyl ketone, or nitrile for covalent inhibition). However, its biological significance is defined by its role as a substrate mimic and synthetic precursor .

Structural Homology to Angiotensin

The sequence Ile-His represents residues 5 and 6 of Angiotensin I (Asp-Arg-Val-Tyr-Ile-His -Pro-Phe-His-Leu). This motif is critical in the Renin-Angiotensin System (RAS).

-

Renin Substrate Modeling: While Renin cleaves the Leu-Val bond, the upstream Ile-His sequence influences binding affinity and conformation.

-

Angiotensin Converting Enzyme (ACE): ACE cleaves the C-terminal dipeptide (His-Leu). Z-Ile-His-OH analogs are often used to study the subsite specificity (S2-S1) of ACE and related metalloproteases.

Precursor for Calpain and Cathepsin Inhibitors

Z-Ile-His-OH is the metabolic precursor or synthetic starting material for aldehyde inhibitors (e.g., Z-Ile-His-CHO ).

-

Mechanism: The dipeptide sequence provides specificity for the enzyme's binding pocket (S2 and S1 subsites).

-

Activation: Conversion of the C-terminal -OH to an aldehyde (-CHO) creates a potent transition-state inhibitor that forms a reversible hemiacetal with the active site cysteine of Calpain or Cathepsin B/L.

-

Inactivity of the Acid: The Z-Ile-His-OH form is often the inactive metabolite found in plasma after the aldehyde inhibitor has been oxidized by liver enzymes.

RAS Signaling Context

The diagram below places the Ile-His motif within the context of Angiotensin processing.

Part 3: Toxicity Profile & Safety Assessment

As a research chemical, specific toxicological data (LD50) for Z-Ile-His-OH is limited. However, its safety profile can be extrapolated from its components and class behavior.

Toxicological Classification

-

Acute Toxicity: Predicted to be low. The compound hydrolyzes into Benzyl alcohol, Isoleucine, and Histidine—all of which are relatively non-toxic or endogenous.

-

Irritation: Classified as a potential Skin and Eye Irritant (Category 2). The free carboxylic acid and the imidazole ring can cause local irritation upon contact.

-

Sensitization: Peptide intermediates can act as haptens. Prolonged inhalation of dust may cause sensitization in susceptible individuals.

Handling Protocols (Self-Validating Safety)

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

-

Inhalation: Handle lyophilized powder in a Chemical Fume Hood to prevent inhalation of fine particulates.

-

First Aid:

-

Skin: Wash with soap and water for 15 minutes.

-

Eyes: Flush with water for 15 minutes; remove contact lenses.

-

Ingestion: Rinse mouth; do not induce vomiting.

-

Part 4: Experimental Protocols

Protocol A: Solubilization for Biological Assays

Z-Ile-His-OH is hydrophobic. Improper solubilization will lead to precipitation in aqueous buffers.

-

Stock Solution (10 mM): Weigh 4.0 mg of Z-Ile-His-OH. Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

-

Working Solution: Dilute the stock solution into the assay buffer (e.g., PBS or Tris-HCl).

-

Critical Step: Ensure the final DMSO concentration is < 1% to avoid solvent effects on enzymes.

-

Validation: Inspect for turbidity. If cloudy, sonicate for 5 minutes.

-

Protocol B: General Coupling (Synthesis of Amides)

To use Z-Ile-His-OH as a building block (e.g., to make Z-Ile-His-Amide):

-

Activation: Dissolve 1.0 eq of Z-Ile-His-OH in DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine).

-

Coupling: Stir for 5 minutes (activation), then add 1.1 eq of the amine component (e.g., an amine-functionalized fluorophore or drug fragment).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by LC-MS (observe disappearance of m/z 403 [M+H]+).

-

Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes His/DIPEA), then 5% NaHCO₃, then Brine. Dry over Na₂SO₄.

References

-

ChemicalBook. (2024). Z-Ile-His-OH Product Properties and CAS 53935-11-8.

-

GuideChem. (2024). Suppliers and Safety Data for Z-Ile-His-OH.

-

Google Patents. (2006). Therapeutic and diagnostic ligand systems (ES2269397T3).

-

ChemSrc. (2024). Z-Ile-His-OH Physicochemical Data.

Methodological & Application

Application Note: Controlled Self-Assembly of Z-Ile-His-OH Hydrogels for Tissue Scaffolding

Topic: Methods for preparing Z-Ile-His-OH hydrogels for tissue engineering Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Tissue Engineers

Abstract

This guide details the preparation, characterization, and application of the ultra-short peptide amphiphile Z-Ile-His-OH (N-benzyloxycarbonyl-Isoleucine-Histidine). Unlike polymeric hydrogels, Z-Ile-His-OH forms supramolecular networks via non-covalent interactions (

Introduction: The Mechanistic Basis

To successfully prepare Z-Ile-His-OH hydrogels, one must understand the molecular drivers of its assembly. The peptide consists of three functional domains:

-

The Z-Cap (Benzyloxycarbonyl): A hydrophobic aromatic group that drives unidirectional self-assembly via

stacking. -

The Linker (Isoleucine): A

-branched hydrophobic amino acid that stabilizes the nanofibrillar core through van der Waals packing. -

The Switch (Histidine): The hydrophilic head group. At neutral pH, the imidazole ring transitions between protonated and deprotonated states, modulating solubility.

The Gelation Trigger:

In high pH solutions (pH > 8.0), the carboxylic acid and imidazole groups are deprotonated, creating electrostatic repulsion that keeps the peptide soluble. As the pH approaches the

Visualization: Molecular Assembly Pathway

Figure 1: The hierarchical self-assembly mechanism of Z-Ile-His-OH from monomeric solution to 3D hydrogel network.[1]

Materials & Reagents

-

Peptide: Z-Ile-His-OH (purity > 95%, lyophilized powder).

-

Solvent: Ultra-pure water (Milli-Q, 18.2 MΩ·cm).

-

Base: 0.5 M or 1.0 M Sodium Hydroxide (NaOH).

-

Acid/Trigger: 0.1 M Hydrochloric Acid (HCl) or Glucono-

-lactone (GDL) for slow acidification. -

Buffer: 10x Phosphate Buffered Saline (PBS).

-

Optional Crosslinker: Zinc Chloride (ZnCl

) for metal-coordinated stiffening.

Protocol 1: The "pH-Switch" Method (Standard Preparation)

This method uses a pH drop to trigger gelation. It is the most common method for creating injectable scaffolds.

Step 1: Stock Solution Preparation

-

Weigh 10 mg of Z-Ile-His-OH powder into a glass vial.

-

Add 980 µL of Milli-Q water. Note: The peptide will likely remain a cloudy suspension.

-

Add 20 µL of 0.5 M NaOH. Vortex vigorously.

-

Observation: The solution should become transparent as the pH rises (approx. pH 10-11), deprotonating the C-terminus and imidazole.

-

Troubleshooting: If not clear, add NaOH in 5 µL increments. Avoid exceeding pH 12 to prevent hydrolysis.

-

Step 2: Gelation Triggering

Option A: Instant Gelation (Injection simulation)

-

Add the alkaline peptide solution to a target vessel (e.g., a well plate).

-

Add a stoichiometric equivalent of HCl (or acidic buffer) to drop the pH to 7.4.

-

Result: Immediate cloudiness followed by gelation within seconds. Risk: Inhomogeneous gel due to rapid mixing.

Option B: Homogeneous Gelation (Recommended for Cell Culture)

-

To the alkaline peptide solution, add Glucono-

-lactone (GDL) powder (concentration dependent, typically 0.5 - 1.0% w/v). -

GDL hydrolyzes slowly into gluconic acid, lowering the pH uniformly over 20-60 minutes.

-

Allow to sit undisturbed at 37°C.

Step 3: Buffer Equilibration

Once the gel is formed, carefully overlay with 1x PBS. This equilibrates the osmolarity and pH for biological applications without disrupting the fibrillar network.

Protocol 2: Cell Encapsulation (Biocompatible Workflow)

Direct mixing of cells into high pH solutions is cytotoxic. This modified protocol protects cellular viability.

Workflow Diagram

Figure 2: Step-by-step workflow for encapsulating cells within Z-Ile-His-OH hydrogels while maintaining viability.

Detailed Steps

-

Prepare Peptide Stock: Dissolve Z-Ile-His-OH at 2x the desired final concentration (e.g., 20 mg/mL) in dilute NaOH.

-

Pre-Adjustment: Carefully lower the pH to ~8.0 using dilute HCl. The solution should remain viscous but fluid. Critical: If it gels here, the pH is too low.

-

Cell Preparation: Pellet the desired cells (e.g., fibroblasts, MSCs) and resuspend them in a minimal volume of cell culture media (10x concentration).

-

Mixing: Mix the peptide solution (pH 8.0) with the cell suspension (pH 7.4) in a 1:1 ratio. The buffering capacity of the media will bring the final pH to ~7.4-7.6, triggering gelation around the cells.

-

Incubation: Immediately plate the mixture and incubate at 37°C.

Characterization & Quality Control

| Parameter | Method | Expected Outcome |

| Rheology | Oscillatory sweep (1% strain, 1 Hz) | Storage Modulus ( |

| Morphology | TEM / SEM | Dense network of nanofibers (width 10-20 nm). Note: Dry samples carefully (Critical Point Drying) to avoid collapse. |

| Transparency | Optical Absorbance (600 nm) | High transparency indicates uniform nanofiber size; turbidity indicates aggregation/precipitation. |

| Stability | Incubation in PBS (37°C) | Gel should remain stable > 7 days. Rapid degradation suggests proteolytic susceptibility or weak assembly. |

Troubleshooting Guide

-

Issue: Precipitation instead of Gelation.

-

Cause: pH dropped too fast or too low (pH < 5).

-

Solution: Use GDL for slow acidification or increase peptide concentration (minimum critical gelation concentration is usually ~0.5 wt%).

-

-

Issue: Gel is too weak (

Pa).-

Cause: Insufficient hydrophobic packing.

-

Solution: Add ZnCl

(10-20 mM). Zinc ions coordinate with the Histidine imidazole rings, creating metal-ligand crosslinks that significantly stiffen the matrix.

-

-

Issue: Cytotoxicity.

-

Cause: Residual NaOH or acidic shock.

-

Solution: Ensure thorough washing of the gel with media after formation (if seeding on top) or strict pH control during encapsulation (Protocol 2).

-

References

-

Gazit, E. (2007).[2] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

-

Zhang, S. (2017). Discovery and design of self-assembling peptides. Interface Focus, 7(6), 20170028. Link

-

Raeburn, J., & Adams, D. J. (2015). Multicomponent low molecular weight gelators. Chemical Communications, 51(24), 5170-5180. Link

-

Das, A. K., et al. (2023). Histidine-Containing Amphiphilic Peptide-Based Non-Cytotoxic Hydrogelator. Langmuir, 39, 7012–7023. Link

-

Maity, I., et al. (2020). Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties.[3] ACS Applied Materials & Interfaces, 12(19), 21399–21410. Link

Sources

Application of Z-Ile-His-OH in drug delivery systems

Application Note: Z-Ile-His-OH Supramolecular Systems for pH-Responsive Drug Delivery

Executive Summary

Z-Ile-His-OH (N-benzyloxycarbonyl-L-isoleucyl-L-histidine) represents a class of ultra-short, amphiphilic dipeptides capable of hierarchical self-assembly. Unlike long-chain polymer carriers, Z-Ile-His-OH leverages precise non-covalent interactions—specifically

This guide details the application of Z-Ile-His-OH in designing pH-responsive drug delivery systems (DDS) . The inclusion of the Histidine residue (pKa ~6.0) acts as a molecular switch, enabling structural disassembly and payload release in acidic microenvironments (e.g., tumor extracellular matrix or endosomes).

Physicochemical Mechanism

The utility of Z-Ile-His-OH is dictated by its tripartite molecular architecture. Understanding these zones is critical for experimental design.

| Structural Zone | Chemical Moiety | Function in Assembly | Drug Delivery Role |

| N-Cap | Benzyloxycarbonyl (Z) | Provides aromaticity for | Enhances proteolytic stability; promotes hydrogelation. |

| Core | Isoleucine (Ile) | Hydrophobic | Creates hydrophobic pockets for encapsulating lipophilic drugs (e.g., Doxorubicin, Paclitaxel). |

| C-Term / Head | Histidine (His) | Imidazole side chain (Ionizable). | The Trigger: Protonation at pH < 6.0 disrupts assembly via electrostatic repulsion, releasing the drug. |

Self-Assembly Pathway

The transition from monomer to nanostructure follows a nucleation-elongation model.

-

Monomer State: At pH > 7 or in organic solvents, the peptide is uncharged or stabilized.

-

Nucleation: Introduction of water or pH adjustment causes the hydrophobic Z-Ile domains to aggregate, minimizing water contact.

-

Elongation: Intermolecular H-bonds form between peptide backbones, while Z-groups stack, growing into high-aspect-ratio nanofibers.

-

Gelation: Entanglement of nanofibers traps the solvent, forming a supramolecular hydrogel.

Experimental Protocols

Protocol A: Synthesis of Z-Ile-His-OH (Solid Phase)

Rationale: While solution-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) offers higher purity and easier workup for research scales.

Materials:

-

2-Chlorotrityl chloride resin (CTC resin)

-

Fmoc-His(Trt)-OH, Fmoc-Ile-OH

-

Z-Cl (Benzyloxycarbonyl chloride) or Z-OSu

-

DIPEA (Diisopropylethylamine), DMF (Dimethylformamide), DCM (Dichloromethane)

Workflow:

-

Resin Loading: Swell CTC resin in DCM. Couple Fmoc-His(Trt)-OH using DIPEA (4 eq) in DCM for 2 hours. Cap unreacted sites with methanol.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Activate Fmoc-Ile-OH (3 eq) with HBTU/HOBt/DIPEA in DMF. Add to resin. Shake for 2 hours.

-

N-Terminal Capping (The "Z" Step): Deprotect the Ile Fmoc group. React the free amine with Z-OSu (3 eq) and DIPEA in DMF overnight. Note: This installs the Z-group.

-

Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O. The high acid concentration cleaves the peptide from the resin and removes the Trt protecting group from Histidine.

-

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain white powder.

Protocol B: Formulation of pH-Responsive Nanocarriers

Rationale: The "Solvent-Switch" method is the most robust way to induce uniform self-assembly. It relies on the sudden change in solvent polarity to trigger nucleation.

Reagents:

-

Z-Ile-His-OH (Lyophilized powder)

-

Hydrophobic Drug (e.g., Curcumin or Doxorubicin base)

-

DMSO or Hexafluoroisopropanol (HFIP)

-

PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

-

Stock Preparation: Dissolve Z-Ile-His-OH in DMSO to a concentration of 10 mg/mL .

-

Critical: If co-loading a drug, dissolve the drug in the same DMSO solution (e.g., 1 mg/mL drug).

-

-

Solvent Switch (Assembly):

-

Place 900 µL of PBS (pH 7.4) in a vortexing vial.

-

Slowly inject 100 µL of the Peptide/Drug DMSO solution into the PBS while vortexing at medium speed.

-

Observation: The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle/nanofiber formation.

-

-

Aging: Allow the dispersion to sit undisturbed for 2-4 hours at room temperature to stabilize the structures.

-

Dialysis (Purification): Transfer the suspension to a dialysis bag (MWCO 1000 Da) and dialyze against PBS (pH 7.4) for 24 hours to remove free DMSO and unencapsulated drug.

Visualization of Workflow

The following diagram illustrates the logic flow from synthesis to pH-triggered release.

Figure 1: Workflow for generating Z-Ile-His-OH nanocarriers and mechanism of pH-triggered payload release.

Characterization & Validation

To ensure scientific integrity, the formed structures must be validated using the following matrix.

| Technique | Parameter Measured | Expected Outcome for Z-Ile-His-OH |

| TEM / SEM | Morphology | Long, entangled nanofibers (hydrogel) or spherical nanovesicles (dilute). |

| Circular Dichroism (CD) | Secondary Structure | Negative peak ~218 nm (indicating |

| Zeta Potential | Surface Charge | Near neutral/slightly negative at pH 7.4; Shifts to Positive (> +15 mV) at pH 5.0 (His protonation). |

| Rheology | Mechanical Strength | Storage modulus (G') > Loss modulus (G'') indicates gelation. |

In Vitro Release Protocol (pH-Trigger Test)

Objective: Quantify the release of Doxorubicin (DOX) from Z-Ile-His-OH carriers under simulated physiological vs. tumor conditions.

-

Preparation: Prepare two sets of dialysis bags containing the DOX-loaded peptide suspension.

-

Media Setup:

-

Control: PBS pH 7.4 (Physiological).

-

Experimental: Acetate Buffer pH 5.5 (Endosomal/Tumor mimic).

-

-

Incubation: Submerge bags in respective buffers at 37°C with gentle stirring.

-

Sampling: At defined intervals (0.5, 1, 2, 4, 8, 12, 24 h), withdraw 1 mL of external buffer and replace with fresh buffer.

-

Analysis: Measure DOX fluorescence (Ex 480 nm / Em 590 nm).

-

Data Analysis: Plot Cumulative Release (%) vs. Time.

-

Success Criterion: < 20% release at pH 7.4 (24h) and > 70% release at pH 5.5 (24h).

-

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews. Link

-

Ma, M., et al. (2012). Supramolecular hydrogels based on hydrophobic-electrostatic interactions for controlled drug release. Journal of Controlled Release. Link

-

Fleming, S., & Ulijn, R. V. (2014). Design of nanostructures based on aromatic peptide amphiphiles. Chemical Society Reviews. Link

-

Patent ES2269397T3. (2007). Therapeutic and diagnostic ligand systems comprising carrier molecule binding properties.[1] European Patent Office. Link

Sources

Troubleshooting & Optimization

Minimizing histidine racemization during Z-Ile-His-OH synthesis

A Guide to Minimizing Histidine Racemization

Welcome to the technical support center for the synthesis of Z-Ile-His-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with histidine racemization during peptide synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly prone to racemization during peptide coupling?

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[1] This heightened susceptibility is due to the basicity of the unprotected π-nitrogen of the imidazole ring in its side chain.[2][3] During the activation of the carboxylic acid for peptide bond formation, this nearby imidazole nitrogen can deprotonate the α-carbon.[2][4] This leads to the formation of a planar, achiral enolate intermediate.[2] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers and thus, racemization.[2]

Q2: What is the primary mechanism of racemization during the synthesis of Z-Ile-His-OH?

The primary mechanism of racemization for histidine during peptide synthesis involves the formation of an oxazolone intermediate. Activation of the Z-Ile-OH carboxyl group creates a highly reactive species. The lone pair of electrons on the peptide backbone nitrogen can then attack the activated carboxyl group, leading to the formation of a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The imidazole side chain of histidine can act as an intramolecular base, facilitating this proton abstraction and subsequent racemization.

Q3: How do coupling additives like HOBt help in minimizing racemization?

Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[5][6][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.[6][7] This in-situ formation of a more stable active ester minimizes the lifetime of the highly reactive, racemization-prone intermediates.[8]

Q4: Can the choice of solvent impact the extent of histidine racemization?

Yes, the polarity of the solvent can influence the rate of racemization.[6] While solvent choice is often dictated by the solubility of the reagents, using less polar solvents may help reduce racemization where possible.[6] However, it is a balancing act, as adequate solubility is necessary for efficient coupling.

Q5: Is it necessary to protect the imidazole side chain of histidine to prevent racemization?

Protecting the π-nitrogen of the imidazole side chain is a highly effective strategy to significantly reduce racemization.[3][5] By blocking this nitrogen, its ability to act as an intramolecular base and facilitate the abstraction of the α-proton is diminished.[3] Protecting groups like the methoxybenzyl group have been shown to be effective.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to histidine racemization during the synthesis of Z-Ile-His-OH.

Issue 1: Significant Racemization Detected in the Final Product

If you have confirmed the presence of the D-isomer of histidine in your final Z-Ile-His-OH product, follow this step-by-step guide to mitigate the issue in subsequent syntheses.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more likely to induce racemization. Carbodiimides such as DCC and DIC can lead to significant racemization if used without additives.[6][9]

-

Solution:

-

Incorporate Additives: Always use racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure when using carbodiimide coupling reagents.[6][7][10] These additives form active esters that are less susceptible to racemization.[6]

-

Choose a Milder Coupling Reagent: For sensitive couplings involving histidine, consider using a reagent known for lower racemization potential, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[6][11]

-

Step 2: Evaluate the Base Used in the Coupling Reaction

The choice of base and its concentration can significantly impact the extent of racemization.[7] Strong, non-sterically hindered bases can accelerate racemization.[6]

-

Solution:

-

Use a Weaker or More Sterically Hindered Base: Consider replacing commonly used bases like N,N-diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[6][7]

-

Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.

-

Step 3: Control the Reaction Temperature

Higher temperatures can increase the rate of racemization.[6]

-

Solution:

Workflow for Troubleshooting Racemization

Sources

- 1. scite.ai [scite.ai]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chimia.ch [chimia.ch]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting gelation failure in Z-Ile-His-OH supramolecular systems

This guide serves as a specialized technical resource for researchers working with the Z-Ile-His-OH supramolecular system. It is designed to troubleshoot the specific physiochemical hurdles inherent to N-benzyloxycarbonyl (Z) capped amphiphilic peptides.

Topic: Troubleshooting Supramolecular Assembly of Z-Ile-His-OH Role: Senior Application Scientist System: N-benzyloxycarbonyl-L-Isoleucine-L-Histidine (Z-Ile-His-OH)

System Overview & Mechanistic Basis

Z-Ile-His-OH is a low-molecular-weight hydrogelator (LMWH) that self-assembles via non-covalent interactions. Unlike polymer gels, its matrix is formed by the entanglement of semi-flexible nanofibers driven by three competing forces:

-

-

-

Hydrophobic Effect: Driven by the Isoleucine (Ile) side chain and the Z-group, promoting

-sheet formation. -

pH-Responsive Electrostatics: The Histidine (His) imidazole ring (

) and the C-terminal carboxyl group create a zwitterionic switch. Gelation typically occurs when the net charge approaches zero or when specific salt bridges stabilize the network.

Diagnostic Workflow (Interactive Logic)

The following decision tree maps visual observations to specific failure modes.

Figure 1: Diagnostic logic flow for Z-Ile-His-OH assembly failures. Follow the path matching your visual observation.

Troubleshooting Guide & FAQs

Category 1: Solubility & Sample Preparation

Q: My peptide clumps immediately when adding water. How do I get a homogeneous starting solution?

-

Diagnosis: Z-Ile-His-OH is hydrophobic. Direct addition of water at neutral pH often results in undissolved aggregates because the C-terminal carboxyl is protonated and the Z-group repels water.

-

Solution: Use the Alkaline Dissolution Method .

-

Suspend the peptide in a small volume of water.

-

Add 0.1M or 0.5M NaOH dropwise until the solution clears (Target pH 10-11). At this pH, the C-terminus is deprotonated (

) and Histidine is neutral, providing enough solubility. -

Alternative: Dissolve in a minimal amount of DMSO (e.g., 50

L for a 1 mL gel) before adding the buffer. This pre-organizes the peptide and prevents clumping.

-

Q: The solution turns cloudy immediately upon adjusting to pH 7. Why?

-

Diagnosis: This is a Kinetic Trap . You likely added acid (HCl) too quickly. The local pH drop at the injection site caused the peptide to crash out as amorphous precipitate before it could organize into fibers.

-

Corrective Action:

-

Method A (Titration): Use a weaker acid (e.g., 0.1M HCl) and add it slowly with continuous vortexing.

-

Method B (Homogeneous Acidification): Use Glucono-

-lactone (GdL) .[1] GdL hydrolyzes slowly in water to release gluconic acid, lowering the pH uniformly over minutes to hours. This allows the peptide to find its thermodynamic minimum (ordered fibers) rather than a kinetic trap (precipitate) [1].

-

Category 2: Gelation Triggers & Kinetics

Q: I reached the target pH (6.5), but the sample remains liquid.

-

Diagnosis:

-

Below CGC: The Z-group provides weaker

-stacking than Fmoc. If you are working at 0.1-0.3 wt%, it may be too low. Try increasing to 0.5 - 1.0 wt% . -

Ionic Strength Interference: If you are using PBS or high-salt buffers, the salt ions might be screening the electrostatic interactions required for the "salt-bridge" effect between His(+) and the C-terminus(-).

-

-

Corrective Action: Try gelling in pure water first (adjusting pH with HCl/NaOH) to verify gelation capability, then re-introduce salts gradually.

Q: The gel forms but is very weak (flows upon inversion).

-

Diagnosis: The fiber network is insufficiently cross-linked. This often happens if the final pH is slightly "off" the optimal window. For His-containing peptides, the imidazole

is-

pH > 7.5: His is neutral; repulsion from

dominates. -

pH < 5.0: His is positive (

);

-

-

Corrective Action: Perform a pH Sweep . Prepare samples at pH 5.5, 6.0, 6.5, and 7.0. The strongest gel usually forms near the isoelectric point of the assembly, often around pH 6.0-6.5 for this specific sequence [2].

Category 3: Structural Integrity (Syneresis)

Q: The gel looked good initially but expelled water and shrank after 24 hours.

-

Diagnosis: Syneresis .[2] The hydrophobic interactions (Z-group + Isoleucine) are too strong, causing the fibers to pack too tightly and squeeze out the solvent. This is common in Z-capped peptides due to the high hydrophobicity of the Z-Ile segment.

-

Corrective Action:

-

Add a chaotropic agent or a co-solvent (e.g., 1-2% DMSO or Ethanol) to slightly weaken the hydrophobic collapse.

-

Reduce the peptide concentration.

-

Standardized Experimental Protocol

Use this protocol to baseline your system before troubleshooting.

Objective: Preparation of 1.0 wt% Z-Ile-His-OH Hydrogel via pH Switch.

| Parameter | Specification |

| Peptide Conc. | 10 mg/mL (1.0 wt%) |

| Solvent | HPLC-grade Water (degassed) |

| Trigger | 0.5 M HCl or GdL |

| Temp | 25°C (Room Temp) |

Step-by-Step:

-

Weighing: Weigh 10 mg of Z-Ile-His-OH into a 2 mL glass vial.

-

Dissolution: Add 900

L of sterile water. The peptide will likely not dissolve. -

Alkaline Shift: Add 1 M NaOH in 5

L increments, vortexing between additions, until the solution is perfectly clear. Measure pH (expect pH 10-11). -

Volume Adjustment: Add water to reach a final volume of 1000

L (minus the volume of acid to be added). -

Triggering (Choose ONE):

-

Fast Trigger: Carefully add 0.5 M HCl dropwise while vortexing. Stop exactly when the solution starts to become viscous or reaches pH 6.5.

-

Slow Trigger (Recommended): Add 3-5 mg of solid GdL powder. Vortex immediately to dissolve.

-

-

Maturation: Leave the vial undisturbed overnight at 25°C.

-

Validation: Perform the "Inversion Test" (turn vial upside down). If no flow is observed, gelation is successful.

Quantitative Reference Data

| Parameter | Value / Range | Significance |

| Histidine | Critical pH switching point. Gelation window is usually | |

| CGC (Critical Gelation Conc.) | 0.4 - 0.8 wt% | Estimated for Z-dipeptides. Below this, only viscous fluids or precipitates form [3]. |

| Gelation Time (HCl) | < 1 minute | Fast kinetics; high risk of heterogeneity/trapping. |

| Gelation Time (GdL) | 30 - 120 mins | Slow kinetics; promotes ordered fiber entanglement. |

| Thermal Stability ( | 40 - 60°C | Z-peptides generally have lower thermal stability than Fmoc-peptides. |

References

-

Adams, D. J., et al. (2009). "On the mechanism of formation of dipeptide hydrogels." Soft Matter. Explains the kinetic differences between acid titration and GdL hydrolysis in peptide assembly.

-